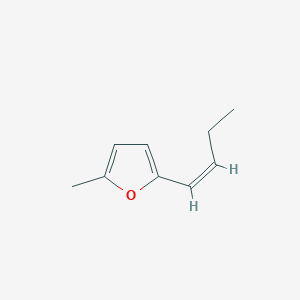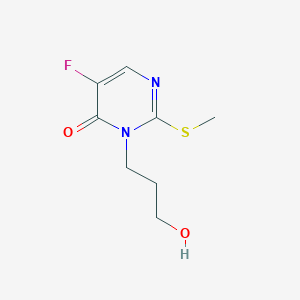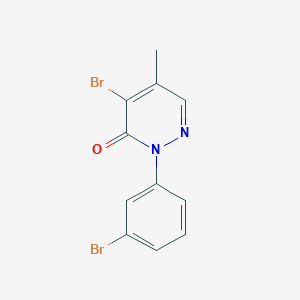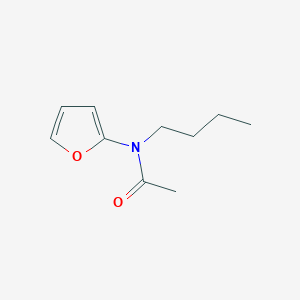
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide is a chemical compound with the molecular formula C6H10N2O2 It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with chloroacetamide under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the pyrrole nitrogen, forming the desired product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyrrole: A precursor in the synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide.
N-(3,4-Dihydro-2H-pyrrol-5-yl)acetamide: A structurally similar compound with potential similar applications.
2-(3,4-Dihydro-2H-pyrrol-5-yl)ethanol: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrrole ring with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
95906-81-3 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-pyrrol-5-yloxy)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-10-6-2-1-3-8-6/h1-4H2,(H2,7,9) |
InChI-Schlüssel |
XNMCUESAENJEKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12911035.png)

![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)










